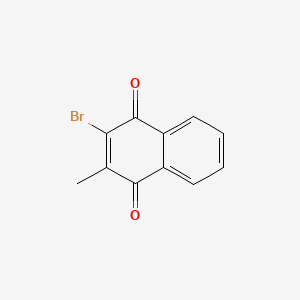

2-methyl-3-bromo-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHXUWPFOZVLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953327 | |

| Record name | 2-Bromo-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-39-3 | |

| Record name | 1,4-Naphthalenedione, 2-bromo-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Bromo 1,4 Naphthoquinone and Its Key Intermediates

Strategies for the Direct Bromination of Naphthoquinone Precursors

The direct bromination of 2-methyl-1,4-naphthoquinone (menadione) is a primary route to 2-methyl-3-bromo-1,4-naphthoquinone. This electrophilic substitution reaction targets the electron-rich C-3 position of the naphthoquinone ring. One established method involves the oxidation of 2-methylnaphthalene (B46627) using reagents like chromic acid in acetic acid. ajrconline.org Another approach utilizes the oxidation of 2-methyl-1-tetralone, which can be brominated at the C-2 position and subsequently oxidized to form the desired product. nih.gov The yield of menadione (B1676200) via this route was reported to be 37%. nih.gov

A study focusing on the synthesis of menadione from 2-methylnaphthol employed hydrogen peroxide with bromine and sulfuric acid as catalysts, achieving a 90% yield. nih.gov The proposed mechanism for this reaction begins with the electrophilic bromination of the phenol (B47542), followed by hydrolysis facilitated by hydrogen peroxide. nih.gov The presence of an electron-withdrawing group, such as bromine, on the naphthoquinone moiety has been shown to impact the compound's redox properties. nih.gov

Alkylation and Functionalization Approaches on the Naphthoquinone Backbone

The naphthoquinone scaffold is amenable to various alkylation and functionalization reactions to introduce substituents at different positions. The C2 and C3 positions of the 1,4-naphthoquinone (B94277) ring are particularly reactive sites for modification. mdpi.comresearchgate.net

Direct C-H radical alkylation of 1,4-quinones has gained significant interest. This method involves the addition of carbon-centered radicals, which can be generated through processes like decarboxylation, hydrogen abstraction, or the reduction of carbon-halogen bonds. researchgate.net For instance, site-selective C-H alkylation of 1,4-naphthoquinone with unactivated hydrocarbons can be achieved using a Mn2(CO)10 catalyst under blue-light irradiation. researchgate.net

Furthermore, nucleophilic substitution reactions are commonly employed to modify mono- or di-halogenated naphthoquinone derivatives. mdpi.com These reactions can be catalyzed by Lewis acids and strong oxidizing agents. mdpi.com For example, 2,3-dichloro-1,4-naphthoquinone serves as a versatile starting material for synthesizing a variety of 2,3-disubstituted derivatives through reactions with different nucleophiles. researchgate.net

Multi-Step Synthesis of Related 2,3-Disubstituted Naphthoquinones

The synthesis of 2,3-disubstituted naphthoquinones often requires multi-step strategies, particularly when different substituents are desired at the C-2 and C-3 positions. These synthetic sequences allow for the controlled introduction of various functional groups.

One common approach starts with 2,3-dichloro-1,4-naphthoquinone. The differential reactivity of the two chlorine atoms allows for sequential substitution. For instance, reaction with an arylamine can lead to the substitution of one chlorine atom. sciforum.net The resulting 2-amino-3-chloro-1,4-naphthoquinone can then undergo further reactions. For example, sodium hydride-promoted bis-acylation of 2-amino-3-bromo-1,4-naphthoquinone has been used to synthesize 2-dibenzoylamino-3-bromo-1,4-naphthoquinone analogs. mdpi.comnih.gov

Another strategy involves the synthesis of 2-acetamido-3-chloro-1,4-naphthoquinone, which has been identified as a potent inhibitor of cytosolic phospholipase A2. nih.gov The synthesis of various 2,3-disubstituted-1,4-naphthoquinones containing an arylamine with a trifluoromethyl group has also been reported, starting from 2,3-dichloro-1,4-naphthoquinone and primary arylamines. scispace.comresearchgate.net

A one-pot aryne acyl-alkylation/condensation procedure provides a route to 2-hydroxy-1,4-naphthoquinones from β-ketoesters. rsc.org This method involves the intramolecular condensation of an acyl-alkylated arene to form a 1,3-naphthalenediol (B86631) intermediate, which then autooxidizes. rsc.org

Below is a table summarizing the synthesis of some 2,3-disubstituted naphthoquinones:

| Starting Material | Reagents | Product | Yield | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | Arylamines | 2-Arylamino-3-chloro-1,4-naphthoquinones | - | sciforum.net |

| 2-Amino-3-bromo-1,4-naphthoquinone | Benzoyl chloride, Sodium hydride | 2-Dibenzoylamino-3-bromo-1,4-naphthoquinone | 45% (average) | mdpi.comnih.gov |

| 2-Chloro-3-methoxycarbonylethylcarboxamido-1,4-naphthoquinone | - | Lead compound for antiplatelet agents | - | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Primary arylamines with trifluoromethyl group | 2-Arylamino-3-chloro-1,4-naphthoquinones with trifluoromethyl group | - | scispace.comresearchgate.net |

| β-Ketoesters | - | 2-Hydroxy-1,4-naphthoquinones | Low | rsc.org |

Photo-induced Synthetic Routes Involving Naphthoquinones

Photochemical reactions offer unique pathways for the synthesis and functionalization of naphthoquinone derivatives. These reactions, initiated by the absorption of light, can lead to products that are often difficult to obtain through thermal methods. oup.com

The [2+2]-photocycloaddition of 1,4-naphthoquinones with alkenes is a well-studied transformation that yields cyclobutane (B1203170) derivatives. mdpi.comjcu.edu.au The reaction of 2-methyl-1,4-naphthoquinone with enol esters, for instance, provides a photochemical route to benzofuran (B130515) derivatives. cdnsciencepub.com The photocycloaddition of 2-methyl-1,4-naphthoquinone with 2-phenylpropene results in a mixture of four cycloadducts. oup.com

Photoacylation of 1,4-quinones with aldehydes is a straightforward method to produce acylated 1,4-hydroquinones. mdpi.com Photochemical reactions of 1,2-naphthoquinones have also been explored. For example, the reaction of 1,2-naphthoquinone (B1664529) with xanthene yields a 1:1 adduct where the xanthene moiety is attached at the C-4 position. oup.com Similarly, photoinduced addition reactions of 1,2-naphthoquinones with toluene, diphenylmethane, and other hydrogen donors have been investigated. rsc.org

The table below highlights some photo-induced reactions of naphthoquinones:

| Naphthoquinone Reactant | Coreactant | Product Type | Reference |

| 1,4-Naphthoquinone | Alkenes, Diphenylacetylene | Cyclobutane adducts | mdpi.comjcu.edu.au |

| 2-Methyl-1,4-naphthoquinone | Enol esters | Benzofuran derivatives | cdnsciencepub.com |

| 2-Methyl-1,4-naphthoquinone | 2-Phenylpropene | Cycloadducts | oup.com |

| 1,4-Quinones | Aldehydes | Acylated 1,4-hydroquinones | mdpi.com |

| 1,2-Naphthoquinone | Xanthene | 1:1 Adduct | oup.com |

| 1,2-Naphthoquinone | Toluene, Diphenylmethane | Addition products | rsc.org |

Considerations for Green Chemistry Principles in Naphthoquinone Synthesis

The development of environmentally friendly synthetic methods for naphthoquinones is an area of growing importance. researchgate.net Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One approach involves the use of greener solvents and catalysts. For example, the synthesis of menadione has been achieved using supercritical carbon dioxide as a solvent. nih.gov Laccase, an enzyme, has been used to catalyze the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium, avoiding the need for organic solvents and hazardous heavy metal reagents. rsc.org Microwave-assisted synthesis has also been employed as a more sustainable approach for preparing 2-substituted-1,4-naphthoquinone derivatives. nih.gov

Electrochemical synthesis offers another green alternative for producing menadione from menadiol, allowing for the reuse of the electrolyte and high substrate conversion. nih.gov Furthermore, a green preparation method for menadione sodium bisulfite has been developed, which utilizes cheaper and readily available raw materials, reduces process wastewater, and operates under milder reaction conditions. google.com This method avoids the use of chromic anhydride (B1165640) oxidation systems. google.com

The use of hydrogen peroxide as an oxidizing agent, often in combination with catalysts, represents a cleaner alternative to traditional heavy metal oxidants. nih.gov Research into proline-catalyzed oxidation systems using hydrogen peroxide for the synthesis of quinones is also a promising area for developing more sustainable oxidation processes. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 Bromo 1,4 Naphthoquinone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C-3 position of the 2-methyl-1,4-naphthoquinone scaffold is susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

2-Methyl-3-bromo-1,4-naphthoquinone readily undergoes nucleophilic substitution with primary and secondary amines to yield 2-amino-3-methyl-1,4-naphthoquinone derivatives. The reaction mechanism typically involves the nucleophilic attack of the amine at the C-3 position, leading to the displacement of the bromide ion. This reaction is often facilitated by a base to neutralize the hydrogen bromide formed as a byproduct.

The general reaction can be represented as follows:

This compound + R-NH₂ → 2-(R-amino)-3-methyl-1,4-naphthoquinone + HBr

Studies on analogous compounds, such as the reaction of 2,3-dibromo-1,4-naphthoquinone (B88232) with various amines (methyl, propyl, butyl, etc.), have demonstrated the formation of 2-bromo-3-substituted-amino-1,4-naphthoquinone derivatives. researchgate.net This supports the expected reactivity of this compound with amine nucleophiles. The synthesis of 2-amino-1,4-naphthoquinones is a well-established method, often utilizing a Lewis acid catalyst like bismuth chloride (BiCl₃) to promote the reaction between 1,4-naphthoquinone (B94277) and an amine. rsc.org Furthermore, t-BuOK has been shown to mediate the oxidative coupling amination of 1,4-naphthoquinone with a variety of amines, highlighting the accessibility of 2-amino-1,4-naphthoquinone derivatives. rsc.org

A new class of brominated sugar-based naphthoquinone derivatives has been synthesized, showcasing the versatility of bromoquinones as intermediates in organic synthesis. blucher.com.br Additionally, 2-amino-3-bromo-1,4-naphthoquinone itself is a known compound with potential biological activities. ontosight.ai

Table 1: Examples of Reactions with Amine Nucleophiles (based on analogous compounds)

| Starting Material | Amine Nucleophile | Product | Reference |

| 2,3-Dibromo-1,4-naphthoquinone | n-Alkylamines (methyl, ethyl, propyl, butyl) | 2-Bromo-3-(n-alkylamino)-1,4-naphthoquinone | researchgate.net |

| 1,4-Naphthoquinone | Various aromatic and aliphatic amines | 2-Amino-1,4-naphthoquinones | rsc.orgrsc.org |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Amines, piperazines, morpholines | Regioisomeric amino-naphthoquinone derivatives | nih.gov |

Similar to amines, thiol nucleophiles can react with this compound, resulting in the formation of 2-thioether-3-methyl-1,4-naphthoquinone derivatives. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiol attacks the C-3 position, displacing the bromide ion.

The general reaction is as follows:

This compound + R-SH → 2-(R-thio)-3-methyl-1,4-naphthoquinone + HBr

Naphthoquinones that have an available position on the quinone ring can react with thiol or amine nucleophiles through a 1,4-reductive Michael addition. nih.gov For this compound, the substitution of the bromine atom is the more probable pathway. The reaction of 2,3-dichloro-1,4-naphthoquinone with various thiol nucleophiles has been documented to produce N,S-substituted quinone derivatives. nih.gov This serves as a strong precedent for the reactivity of this compound with thiols. The reaction of 1,4-naphthoquinone with thiols like glutathione (B108866) (GSH) is also a known process. nih.gov The reactivity of bromo-ynone reagents with thiols to form ketene-dithioacetals further illustrates the affinity of sulfur nucleophiles for electrophilic carbons adjacent to a carbonyl group. nih.gov

Besides nitrogen and sulfur nucleophiles, other heteroatoms can also participate in nucleophilic substitution reactions with this compound. For instance, alkoxides and phenoxides can displace the bromine atom to form the corresponding ether derivatives.

A notable example is the reaction of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) in the presence of potassium tert-butoxide in refluxing toluene, which yields a new derivative of 1,4-naphthoquinone linked to the quinoline (B57606) moiety through an oxygen atom. nih.gov This demonstrates the feasibility of forming C-O bonds via nucleophilic substitution of the bromine atom.

The general mechanism for the reaction with an alcohol or phenol (B47542) is:

Deprotonation of the alcohol/phenol by a base to form the more nucleophilic alkoxide/phenoxide.

Nucleophilic attack of the alkoxide/phenoxide on the C-3 position of the naphthoquinone ring.

Expulsion of the bromide ion to yield the 2-alkoxy- or 2-aryloxy-3-methyl-1,4-naphthoquinone.

While the direct addition of alcohols to the carbonyl groups of aldehydes and ketones to form hemiacetals and acetals is a well-known reaction, in the case of this compound, the substitution at the C-3 position is a competing and often predominant reaction pathway, especially under conditions that favor nucleophilic aromatic substitution. libretexts.orglibretexts.orgopenstax.org

Redox Chemistry and Electron Transfer Processes

The quinone moiety in this compound is redox-active, enabling it to participate in electron transfer reactions. This property is fundamental to the biological and chemical activities of many naphthoquinones.

This compound can undergo a one-electron reduction to form a semiquinone radical anion. This species is a free radical and is often implicated in the generation of reactive oxygen species (ROS) through the transfer of an electron to molecular oxygen, forming superoxide (B77818). The semiquinone radical can be further reduced by another electron to form the corresponding hydroquinone (B1673460) (a diol).

The redox cycling process can be summarized as:

Quinone + e⁻ → Semiquinone radical anion

Semiquinone radical anion + e⁻ → Hydroquinone

This quinone/hydroquinone redox couple is a key feature of the chemistry of these compounds. nih.gov The parent compound, 2-methyl-1,4-naphthoquinone (menadione or vitamin K3), is a well-known redox cycler. nih.gov The reduction of the quinone to the hydroquinone can be achieved using various reducing agents. In biological systems, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze the two-electron reduction of quinones to hydroquinones.

The redox properties of this compound can be investigated using electrochemical techniques such as cyclic voltammetry. These methods can determine the redox potentials of the quinone/semiquinone and semiquinone/hydroquinone couples. The redox potential is a measure of the ease with which the compound is reduced or oxidized and is influenced by the substituents on the naphthoquinone ring.

The presence of the electron-withdrawing bromine atom is expected to increase the redox potential of this compound compared to the parent 2-methyl-1,4-naphthoquinone, making it a better electron acceptor. The interaction of naphthoquinone derivatives with biomolecules like DNA has been studied using cyclic voltammetry, where a decrease in the current peaks of the quinone's redox activity upon addition of DNA suggests an interaction. nih.gov

Table 2: Expected Redox Behavior of this compound

| Process | Description | Product(s) |

| One-electron reduction | Gain of a single electron | Semiquinone radical anion |

| Two-electron reduction | Gain of two electrons (and two protons) | Hydroquinone |

| Redox Cycling | Sequential reduction and oxidation, often involving molecular oxygen | Semiquinone, hydroquinone, reactive oxygen species |

Dimerization Pathways and Formation of Polycyclic Systems

The chemical structure of this compound allows for various dimerization reactions, leading to the formation of structurally diverse and complex molecular skeletons. Research has demonstrated that different types of dimeric naphthoquinones can be synthesized from this compound in a single step. nih.gov

Key dimerization pathways include:

Stille-type Reactions: 2,2'-Dimeric naphthoquinones can be prepared through a one-pot Stille-type reaction that proceeds via vinylstannane intermediates. nih.gov

Domino Reactions: In some cases, unexpected domino reactions lead to the formation of oxepine structures. nih.gov

Oxidative Coupling: During oxidation reactions with agents like ceric ammonium (B1175870) nitrate (B79036) (CAN), dimerization can occur. For instance, the oxidation of a related boronic quinone precursor resulted in the formation of a dimer, 4,4′-dimethyl-1,1′-bicyclohexa-3,6-diene-2,2′,5,5′-tetraone, in significant yield. mdpi.com

Furthermore, photochemical reactions provide another route to polycyclic systems. The irradiation of closely related 2-bromo-3-methoxy-1,4-naphthoquinone with silyl (B83357) enol ethers or 1,1-dicyclopropylethylenes results in the synthesis of polycyclic aromatic compounds and quinones. oup.comglobalauthorid.com This suggests that photo-induced pathways are effective for constructing larger, more complex molecular frameworks from the initial naphthoquinone structure.

| Reaction Type | Reactants | Key Products | Reference |

|---|---|---|---|

| Stille-type Reaction | This compound, Vinylstannanes | 2,2'-Dimeric naphthoquinones | nih.gov |

| Domino Reaction | This compound | Oxepine derivatives | nih.gov |

| Photochemical Cycloaddition | 2-bromo-3-methoxy-1,4-naphthoquinone, 1,1-Dicyclopropylethylenes | Polycyclic aromatic p-quinones | oup.com |

Photo-induced Reactions and Photochemical Transformations

The interaction of this compound and its analogs with light induces significant chemical changes. Photochemical reactions involving the closely related 2-bromo-3-methoxy-1,4-naphthoquinone have been studied to understand these transformations. When irradiated with a high-pressure mercury arc lamp in the presence of 1,1-dicyclopropylethylenes, it yields polycyclic aromatic p-quinones. oup.com The reaction proceeds through the formation of intermediates like 2-(2,2-dicyclo-propylethenyl)-3-methoxy-1,4-naphthoquinone. oup.com

These transformations suggest that an ionic pathway is dominant, initiated by a charge-transfer interaction between the naphthoquinone and the ethylene (B1197577) derivative. oup.com The poor yield of some products can be attributed to side reactions, such as the demethylation of the starting quinone caused by hydrogen bromide liberated during the reaction. oup.com

Photo-induced Electron Transfer Mechanisms

While specific studies detailing the photo-induced electron transfer (PET) mechanism for this compound are limited, the behavior of related compounds provides significant insight. For the analogous 2-bromo-3-methoxy-1,4-naphthoquinone, the initial stage of its photochemical reaction is believed to involve a charge transfer interaction. oup.com This interaction can lead to the formation of an intermediate radical ion pair, followed by the elimination of a bromide ion, which is characteristic of a PET process. oup.com

Generally, naphthoquinones are known to participate in redox cycling. nih.gov This process involves sequential one-electron reductions, first to a semiquinone radical and then to a fully reduced hydroquinone. nih.gov It is plausible that a similar mechanism operates in the photochemical reactions of this compound, where light absorption facilitates the initial electron transfer to form the semiquinone intermediate, which then drives subsequent reactions. nih.gov The interlocking of chromophores with electron donor and acceptor moieties in complex molecular systems, such as rotaxanes, often relies on such photo-induced electron transfer processes to achieve charge separation. nih.gov

Photoreduction and Quantum Yield Studies

Detailed quantum yield studies for the photoreduction of this compound are not extensively documented in the available literature. However, the general reactivity of naphthoquinones provides a framework for understanding their photoreduction behavior.

The photoreduction process for naphthoquinones typically involves the reduction of the quinone to a semiquinone intermediate and subsequently to a hydroquinone. nih.gov These reactions are often accompanied by the consumption of oxygen, which interacts with the semiquinone radical intermediate. nih.gov The initial step is either a two-step one-electron reduction or a single two-electron reduction of the naphthoquinone. nih.gov This fundamental redox behavior is central to the biological and chemical activity of this class of compounds and is expected to be the primary pathway for the photoreduction of this compound.

Epoxidation and Other Oxidation Reactions

This compound can undergo specific oxidation reactions, most notably epoxidation. A novel epoxide is formed as the major product in high yield (92%) when this compound reacts with 1,3-propanedithiol (B87085) in the presence of a strong base like triethylamine. nih.gov

The proposed mechanism for this transformation suggests that molecular oxygen serves as the oxygen source for the epoxide ring. nih.gov The reaction requires a strong base to abstract a proton from the methyl group of the naphthoquinone, which initiates the sequence leading to the formation of the epoxide precursor and ultimately the final product. nih.gov This demonstrates a unique reactivity pathway for the compound, where the methyl group plays a crucial role in the reaction mechanism under basic conditions.

| Reactants | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| This compound, 1,3-propanedithiol | Triethylamine (base) | Epoxide of 2-methyl-1,4-naphthoquinone derivative | 92% | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Bromo 1,4 Naphthoquinone and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Band Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 2-methyl-3-bromo-1,4-naphthoquinone, the FTIR spectrum is characterized by distinct bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes for 2-bromo-3-methyl-1,4-naphthoquinone (BrMeNQ) in tetrahydrofuran (B95107) (THF) have been identified through both experimental measurements and density functional theory (DFT) calculations. The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations, which are sensitive to the electronic effects of the substituents on the quinone ring. For BrMeNQ in THF, two intense bands are observed at 1674 cm⁻¹ and 1661 cm⁻¹. osti.gov The higher frequency band is noted to be considerably more intense. osti.gov

Replacing a hydrogen atom at the 2-position with a methyl group typically leads to a downshift of the C=O modes. osti.gov In comparison to 2-methyl-1,4-naphthoquinone (2MNQ), where an intense band is observed at 1666 cm⁻¹, the introduction of the bromine atom in BrMeNQ results in a noticeable shift in the carbonyl frequencies. osti.gov

The C=C stretching vibrations of the quinonoid ring also provide valuable structural information. In the experimental FTIR spectrum for BrMeNQ in THF, the band attributed to the C2=C3 stretching vibration is found at 1597 cm⁻¹, which is downshifted by 28 cm⁻¹ relative to the corresponding band in 2MNQ. osti.gov DFT calculations further support the assignment of bands in this region to aromatic ring C=C stretching vibrations. osti.gov

Vibrational analysis of the methyl (CH₃) group in related compounds like 2MNQ shows characteristic modes, including symmetric and asymmetric stretching vibrations in the 3010-2940 cm⁻¹ range, symmetric bending around 1350 cm⁻¹, and in-plane bending near 1435 cm⁻¹. researchgate.net These assignments, supported by DFT calculations, are crucial for a complete interpretation of the vibrational spectrum of this compound. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) for BrMeNQ in THF | General Expected Range (cm⁻¹) | Comments |

|---|---|---|---|

| C=O Stretching | 1674, 1661 | 1690-1660 | Two distinct bands due to the two carbonyl groups. |

| C=C Stretching (Quinonoid) | 1597 | 1625-1580 | Downshifted compared to 2-methyl-1,4-naphthoquinone. |

| C=C Stretching (Aromatic) | ~1590 | 1600-1450 | Characteristic of the benzene (B151609) ring. |

| C-H Stretching (Aromatic) | Not specified | 3100-3000 | Expected for the aromatic protons. |

| C-H Stretching (Methyl) | Not specified | 3010-2940 | Symmetric and asymmetric stretching of the CH₃ group. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The exact chemical shifts and coupling patterns depend on the substitution pattern. For related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the protons on the naphthoquinone moiety (H-5, H-6, H-7, H-8) exhibit characteristic multiplets in this region. scielo.br The methyl protons are expected to appear as a singlet in the upfield region, with a chemical shift influenced by the electronic effects of the adjacent bromo and carbonyl groups. For instance, in 2-chloro-3-(4-methylphenylamino)-1,4-naphthoquinone, the methyl protons of the phenylamino (B1219803) substituent appear at δ 2.37 ppm. scielo.br

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons (C1 and C4) are the most deshielded, typically resonating in the range of δ 175-185 ppm. scielo.br The carbons of the quinonoid ring (C2 and C3) and the aromatic ring (C4a, C5, C6, C7, C8, C8a) will have distinct chemical shifts based on their substitution. The presence of the electron-withdrawing bromine atom at the C3 position is expected to cause a downfield shift for C3 and influence the chemical shifts of neighboring carbons. The methyl carbon will appear in the upfield region of the spectrum.

Conformational analysis of substituted naphthoquinones can also be investigated using NMR techniques. For flexible side chains, the measurement of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy can help determine the preferred conformation in solution.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons (H5-H8) | 7.5 - 8.2 | - | Multiplets |

| Methyl Protons (-CH₃) | ~2.4 | - | Singlet |

| Carbonyl Carbons (C1, C4) | - | 175 - 185 | - |

| Quinonoid Carbons (C2, C3) | - | 130 - 150 | - |

| Aromatic Carbons (C4a-C8a) | - | 125 - 140 | - |

| Methyl Carbon (-CH₃) | - | ~20 | - |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies (e.g., MS-ESI, MALDI-TOF)

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of substituted 1,4-naphthoquinones under mass spectrometric conditions often involves characteristic losses of small neutral molecules. mdpi.com For carbonyl compounds, a common fragmentation pathway is the loss of CO, leading to the formation of stable fragment ions. In the case of this compound, fragmentation could be initiated by the loss of a bromine radical (•Br) or a CO molecule. The subsequent fragmentation of the resulting ions can provide valuable information about the connectivity of the molecule. For instance, the fragmentation of related protonated hydroxyalkylamino-1,4-naphthoquinones with a bromo substituent has been studied, revealing structure-selective fragmentations. researchgate.net The fragmentation of alkyl halides often involves the loss of the halogen atom or a hydrogen halide molecule.

A plausible fragmentation pathway could involve the initial loss of a bromine atom, followed by the sequential loss of two CO molecules from the quinone ring. Another possibility is the initial loss of a CO molecule, followed by further fragmentation.

| m/z | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 250/252 | [C₁₁H₇BrO₂]⁺ | Molecular Ion |

| 222/224 | [C₁₀H₇BrO]⁺ | CO |

| 171 | [C₁₁H₇O₂]⁺ | Br |

| 143 | [C₁₀H₇O]⁺ | Br, CO |

| 115 | [C₉H₇]⁺ | Br, 2CO |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related compounds, such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone derivatives, offer significant insights. researchgate.net These studies reveal that the naphthoquinone core is essentially planar. The bond lengths within the quinone ring are expected to show some degree of delocalization, though the C=O and C=C bonds will retain significant double bond character. The C-Br bond length will be consistent with that of a bromine atom attached to an sp²-hybridized carbon.

The supramolecular architecture is dictated by a variety of noncovalent interactions, which play a crucial role in the packing of the molecules in the solid state.

Analysis of Crystal Packing and Noncovalent Interactions (e.g., Hydrogen Bonding, π∙∙∙π, Halogen∙∙∙π)

The crystal packing of this compound and its derivatives is governed by a subtle interplay of various noncovalent interactions. In the absence of strong hydrogen bond donors, the packing is likely to be dominated by π∙∙∙π stacking interactions and halogen bonding.

π∙∙∙π Stacking: The planar aromatic rings of the naphthoquinone system are prone to engage in π∙∙∙π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the crystal packing of many aromatic compounds.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom, or the π-electron cloud of an aromatic ring (halogen∙∙∙π). In the crystal structure of related bromo-substituted naphthoquinones, Br∙∙∙π interactions have been observed. researchgate.net These directional interactions can play a key role in dictating the supramolecular assembly.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit several absorption bands corresponding to different electronic transitions.

The spectrum of 1,4-naphthoquinone (B94277) and its derivatives typically shows multiple absorption bands. researchgate.net These are generally attributed to π→π* and n→π* transitions. The high-energy bands in the UV region are usually due to π→π* transitions within the aromatic system. The lower-energy band, extending into the visible region, is often assigned to the n→π* transition of the carbonyl groups, which is responsible for the characteristic yellow color of many naphthoquinones.

For 2-methyl-1,4-naphthoquinone in ethanol, an absorption maximum is observed at 251 nm. photochemcad.com The introduction of a bromine atom at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the halogen through resonance and its electron-withdrawing inductive effect. A study on 2-bromo-3-(n-alkylamino)-1,4-naphthoquinones reported a broad charge transfer band between 400 and 600 nm, which imparts a red color to these compounds. researchgate.net

UV-Vis spectroscopy is also a valuable tool for studying the formation of charge-transfer (CT) complexes. Naphthoquinones are known to act as electron acceptors and can form CT complexes with various electron donors. The formation of such a complex is typically characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components. The position and intensity of this CT band can provide information about the strength of the interaction between the donor and acceptor.

| Transition Type | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π→π | 240 - 300 | High-intensity absorptions related to the aromatic system. |

| π→π | 330 - 380 | Transitions within the quinonoid system. |

| n→π* | 400 - 450 | Lower-intensity absorption of the carbonyl groups, responsible for color. |

| Charge Transfer (CT) | 400 - 600 | Broad band observed in the presence of an electron donor. |

Computational and Theoretical Investigations of 2 Methyl 3 Bromo 1,4 Naphthoquinone

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-methyl-3-bromo-1,4-naphthoquinone, DFT calculations are employed to determine its fundamental properties, including geometry, stability, and electronic distribution. A common approach involves using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

The first step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, these calculations predict a largely planar naphthoquinone ring system. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. Studies on the closely related compound 2-methyl-1,4-naphthoquinone have shown excellent agreement between DFT-calculated geometries and experimental data from X-ray diffraction, validating the theoretical approach. researchgate.net The stability of the molecule is inherently linked to its optimized energy, which can be used to compare its stability against other isomers or related compounds.

Below is a table of predicted geometrical parameters for a naphthoquinone scaffold, based on DFT calculations performed on analogous structures.

Table 1: Predicted Geometrical Parameters for a Naphthoquinone Core Note: These are representative values based on calculations for analogous structures like 2-methyl-1,4-naphthoquinone. Actual values for the title compound may vary slightly.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C1=O11 | ~1.22 Å |

| C4=O12 | ~1.22 Å | |

| C2-C3 | ~1.35 Å | |

| C5-C10 | ~1.41 Å | |

| Bond Angle | C1-C2-C3 | ~119° |

| C2-C3-C4 | ~120° | |

| C1-C9-C8 | ~121° | |

| Dihedral Angle | O11-C1-C2-C3 | ~180° |

| C5-C10-C4-O12 | ~180° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For naphthoquinones, the HOMO is typically distributed over the fused benzene (B151609) ring and the carbonyl oxygen atoms, whereas the LUMO is concentrated on the quinone ring, particularly the C=C and C=O bonds. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, can be predicted from the LUMO energy. These descriptors are crucial for predicting how this compound will behave in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for a Naphthoquinone Derivative Note: Values are based on DFT calculations for analogous structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.4 eV |

| LUMO Energy | ~ -3.5 eV |

| HOMO-LUMO Gap | ~ 3.9 eV |

DFT calculations are highly effective at predicting various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculations help in assigning the observed experimental bands to specific molecular vibrations. For naphthoquinones, strong characteristic peaks for the carbonyl (C=O) stretching vibrations are predicted and observed in the range of 1650-1680 cm⁻¹. researchgate.netscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT), which provides information on the electronic transitions between molecular orbitals. nih.gov

Table 3: Key Predicted Spectroscopic Data for Naphthoquinone Derivatives

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| FT-IR | Carbonyl (C=O) Stretch | 1650 - 1680 cm⁻¹ |

| C=C Aromatic Stretch | 1580 - 1600 cm⁻¹ | |

| UV-Vis | π → π* transition | ~250-350 nm |

| n → π* transition | ~400-500 nm | |

| ¹³C NMR | Carbonyl Carbons (C1, C4) | ~180-185 ppm |

| Olefinic Carbons (C2, C3) | ~135-150 ppm |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Properties

To specifically investigate the electronic absorption spectrum and related photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govresearchgate.net It calculates the energies of excited states, allowing for the simulation of the UV-Vis spectrum. The calculations yield excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved. scielo.br

For naphthoquinones, the UV-Vis spectrum typically shows intense bands in the UV region (250–350 nm) corresponding to π → π* transitions and a weaker band in the visible region (around 450 nm) attributed to n → π* transitions. scielo.br TD-DFT can accurately model these features, and the choice of functional (e.g., PBE0, CAM-B3LYP) can be optimized to achieve high correlation with experimental spectra. researchgate.net This analysis is fundamental to understanding the color of the compound and its behavior upon exposure to light.

Table 4: Representative TD-DFT Predicted Electronic Transitions for a Naphthoquinone Note: Data derived from studies on analogous compounds.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~455 nm | 0.012 | n → π* |

| S₀ → S₂ | ~335 nm | 0.095 | π → π* |

| S₀ → S₃ | ~270 nm | 0.250 | π → π* |

| S₀ → S₄ | ~255 nm | 0.410 | π → π* |

Molecular Docking Studies (In Silico) to Predict Interactions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. For this compound, docking studies can elucidate its potential as an inhibitor of specific enzymes or proteins.

The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding free energy. Lower scores (more negative values) indicate stronger, more favorable binding. For instance, the analog 2-methyl-1,4-naphthoquinone was docked against the breast cancer-related protein 1M17, showing a strong binding affinity with a binding energy of -7.2 kcal/mol. researchgate.net The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (in the case of the bromo-substituent), which stabilize the ligand-protein complex. nih.govresearchgate.net

Table 5: Example Molecular Docking Results for a Naphthoquinone Derivative Note: Data based on a study of 2-methyl-1,4-naphthoquinone docked with protein 1M17. researchgate.net

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Breast Cancer Protein (1M17) | 2-Methyl-1,4-naphthoquinone | -7.2 | Not specified in source |

| Polo-like kinase 1 (Plk1) | Modified Naphthoquinone | -134.73 (Moldock Score) | Phe 133, Asp 194, Cys 133 |

Analysis of Reaction Mechanisms and Transition States using Computational Methods

DFT calculations are also a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates (IN), and, crucially, transition states (TS). acs.org The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier.

In Vitro Biological Activities and Mechanistic Studies of 2 Methyl 3 Bromo 1,4 Naphthoquinone and Its Derivatives

Investigation of Antimicrobial Mechanisms in Cell-Based Assays (Bacterial, Fungal, Parasitic)

Naphthoquinones, including 2-methyl-3-bromo-1,4-naphthoquinone and its derivatives, have demonstrated notable antimicrobial properties. Their mechanisms of action are multifaceted, primarily revolving around the disruption of fundamental cellular processes in microorganisms.

Perturbation of Cellular Respiration and Redox Homeostasis in Microbial Cells

A key antimicrobial strategy of 1,4-naphthoquinone (B94277) derivatives is the generation of reactive oxygen species (ROS). researchgate.net This is achieved through a process known as redox cycling. In the presence of reducing agents and molecular oxygen, these compounds can catalyze the transfer of electrons, leading to the formation of superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. mdpi.com This surge in ROS disrupts the delicate redox balance within microbial cells, causing widespread damage to essential biomolecules. researchgate.net

The antibacterial activity of a series of 1,4-naphthoquinones has been demonstrated against various Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives of naphthalene-1,4-dione have shown significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 7.8 to 500 μg/ml. nih.gov A majority of these synthesized compounds exhibited the strongest antibacterial properties against Staphylococcus aureus. nih.gov The antibacterial effect of these compounds is often bacteriostatic, meaning they inhibit the growth of bacteria rather than killing them outright. nih.gov

The generation of ROS is a recognized antibacterial strategy that enhances the susceptibility of bacteria by targeting lipids, proteins, and DNA. researchgate.net The pro-oxidative imbalance created by the generation of hydrogen peroxide is a key part of the effect of some naphthoquinone-based therapies on tumor cells. sigmaaldrich.com

Enzyme Inhibition and Target Identification in Microorganisms

Beyond the general disruption of redox homeostasis, 1,4-naphthoquinones can also exhibit more targeted effects by inhibiting specific microbial enzymes. While detailed studies on this compound are limited, research on related compounds provides insights into potential mechanisms. For example, the interaction of 1,4-naphthoquinone derivatives with microbial proteins can lead to enzyme inhibition, disrupting critical metabolic pathways. nih.gov Molecular docking studies have been employed to investigate the interaction between naphthoquinone derivatives and microbial proteins, such as the E. coli DmsD protein, which is involved in the early transport of redox proteins. nih.gov

Cellular Response Modulation in Experimental Mammalian Cell Models (excluding human clinical trials)

In mammalian cells, this compound and its derivatives elicit a range of responses, largely stemming from their ability to induce oxidative stress and interact with cellular macromolecules.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A primary mechanism of action for 1,4-naphthoquinones in mammalian cells is the induction of oxidative stress through the generation of ROS. nih.govnih.gov This process is similar to that observed in microbial cells, involving redox cycling that leads to an accumulation of ROS. nih.gov For instance, the compound 2-bromo-1,4-naphthoquinone (BrQ) has been shown to be significantly more efficient at producing hydrogen peroxide compared to menadione (B1676200) (2-methyl-1,4-naphthoquinone). sigmaaldrich.com Specifically, BrQ was found to be approximately 10-fold more efficient in oxygen consumption and 19-fold more efficient in H2O2 production. sigmaaldrich.com This increased efficiency is attributed to the electron-withdrawing nature of the bromine atom, which enhances the compound's redox cycling capacity. sigmaaldrich.com

Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated their ability to increase ROS levels in different cell lines. nih.govnih.gov This elevation in ROS can have downstream consequences, including the activation of cellular signaling pathways and, at high concentrations, cytotoxicity. nih.govmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., MAPK, Akt, STAT3)

The ROS generated by 1,4-naphthoquinone derivatives can act as signaling molecules, modulating various intracellular pathways that govern cell fate. The mitogen-activated protein kinase (MAPK) pathway is a key target. nih.govnih.govnih.gov For example, certain novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis in human hepatoma and lung cancer cells by up-regulating the phosphorylation of p38 and JNK, while down-regulating the phosphorylation of ERK, all of which are components of the MAPK pathway. nih.govnih.gov

Furthermore, these compounds can also affect the Akt and STAT3 signaling pathways. nih.govnih.gov The modulation of these pathways is often ROS-dependent, as pretreatment with ROS scavengers can block these effects. nih.govnih.gov For instance, some derivatives have been observed to decrease the phosphorylation of Akt and STAT3, contributing to their pro-apoptotic effects. nih.govnih.gov The inhibition of the NF-κB activation pathway is another important mechanism, as demonstrated by plumbagin, which suppresses the expression of anti-apoptotic and proliferative gene products regulated by NF-κB. nih.gov

Interaction with DNA and Other Cellular Macromolecules (e.g., DNA Intercalation, Alkylation)

In addition to inducing oxidative stress, 1,4-naphthoquinones can directly interact with cellular macromolecules, including DNA. nih.govnih.gov The aromatic structure of these compounds allows them to intercalate into the DNA double helix, potentially altering its function. nih.gov Studies have shown that the interaction of certain 1,4-naphthoquinone derivatives with double-stranded DNA can be observed through changes in their electrochemical properties. nih.gov

Furthermore, some naphthoquinones can act as alkylating agents. nih.gov The photolysis of 2-methyl-1,4-naphthoquinone linked to oligonucleotides has been shown to induce interstrand cross-links and alkali-labile breaks in DNA. nih.gov This damage is attributed to the ability of the excited naphthoquinone to generate radical cations of all four DNA bases. nih.gov This interaction with DNA can lead to the distortion of the duplex structure, exposing pyrimidine (B1678525) bases to oxidation. mdpi.com

Enzyme Activity Modulation (e.g., NQO1, Topoisomerases, Aromatase)

The 1,4-naphthoquinone scaffold is a prominent feature in numerous compounds exhibiting significant biological activities, including the ability to modulate the function of various enzymes critical to cellular processes. While direct experimental studies on the enzyme modulating activities of this compound are not extensively documented in publicly available literature, research on structurally related 1,4-naphthoquinone derivatives provides valuable insights into its potential effects on enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), topoisomerases, and aromatase.

NAD(P)H:quinone oxidoreductase 1 (NQO1):

NQO1 is a crucial enzyme in cellular defense against oxidative stress, playing a role in the detoxification of quinones and other electrophiles. The interaction of 1,4-naphthoquinone derivatives with NQO1 is complex and can lead to either bioactivation or detoxification. For instance, some 1,4-naphthoquinone hybrids have been shown to activate the mitochondrial apoptosis pathway through interaction with the NQO1 enzyme. nih.gov In a study involving 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, 2-bromo-1,4-naphthoquinone exhibited the lowest enzymatic conversion rate by NQO1. nih.gov The introduction of a quinone moiety generally increases the enzymatic conversion rate. nih.gov The substitution pattern on the naphthoquinone ring significantly influences the interaction with NQO1. For example, the anticancer activity of certain 1,2-naphthoquinone (B1664529) hybrids is attributed to NQO1-mediated ROS production via redox cycling. nih.gov Given that 2-methyl-1,4-naphthoquinone (Vitamin K3) is a known substrate for NQO1, it is plausible that this compound also interacts with this enzyme, although the specific nature and outcome of this interaction require experimental verification. nih.gov

Topoisomerases:

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Several 1,4-naphthoquinone derivatives have demonstrated inhibitory activity against topoisomerases. For example, lawsone (2-hydroxy-1,4-naphthoquinone) is a known topoisomerase II inhibitor. nih.gov The ability of quinones to intercalate into DNA and inhibit enzyme function is a recognized mechanism of their cytotoxic effects. While there is no direct evidence for this compound, its structural similarity to other topoisomerase-inhibiting naphthoquinones suggests it may possess similar properties.

Aromatase:

Aromatase is a key enzyme in the biosynthesis of estrogens and a target for the treatment of hormone-dependent breast cancer. A computational study has suggested that 1,4-naphthoquinone derivatives could be promising as a novel class of aromatase inhibitors. researchgate.net The study predicted that 2,3-disubstitution of the 1,4-naphthoquinone ring with halogen atoms, such as bromine, could be an effective modification for potent aromatase inhibitory activity. researchgate.net This finding indicates a potential, yet unproven, role for this compound as an aromatase inhibitor.

Table 1: In Vitro Enzyme Activity of Selected 1,4-Naphthoquinone Derivatives

| Compound/Derivative | Enzyme | Observed Effect | Reference |

| 2-bromo-1,4-naphthoquinone | NQO1 | Lowest enzymatic conversion rate in a series of tested compounds. | nih.gov |

| 1,4-Naphthoquinone hybrids | NQO1 | Activation of mitochondrial apoptosis pathway. | nih.gov |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Topoisomerase II | Inhibition. | nih.gov |

| 2,3-Dihalo-1,4-naphthoquinones | Aromatase | Predicted potent inhibitory activity (in silico). | researchgate.net |

Note: Data for this compound is not available. The table presents findings for structurally related compounds to infer potential activity.

Mechanistic Insights into Other Biological Activities (e.g., Neuroprotection, Phytotoxicity) in In Vitro Models

Beyond enzyme modulation, the 1,4-naphthoquinone scaffold is associated with a range of other biological effects, including neuroprotection and phytotoxicity. The mechanisms underlying these activities are often linked to the redox properties of the quinone ring and its ability to influence cellular signaling pathways.

Neuroprotection:

Several studies have highlighted the neuroprotective potential of 1,4-naphthoquinone derivatives in in vitro models of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The protective effects are often attributed to the suppression of oxidative stress, reduction of reactive oxygen species (ROS) and nitric oxide formation, and normalization of mitochondrial function. nih.govnih.gov In models using neurotoxins like paraquat (B189505) and 6-hydroxydopamine (6-OHDA), certain 1,4-naphthoquinones have been shown to increase the survival of neuronal cells. nih.gov They can protect non-specific esterase activity from neurotoxin-induced inhibition and defend cell biomembranes from lytic destruction. nih.gov While no specific studies on the neuroprotective effects of this compound are available, the established antioxidant and free-radical scavenging activities of the 1,4-naphthoquinone class suggest a potential for such activity. nih.gov

Phytotoxicity:

The phytotoxic effects of naphthoquinones are well-documented and are often related to their ability to induce oxidative stress and interfere with essential plant processes. While specific data on the phytotoxicity of this compound is lacking, related compounds have been investigated. For instance, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a natural allelochemical, is known for its potent phytotoxic effects. The mechanisms of phytotoxicity often involve the generation of ROS, leading to lipid peroxidation, membrane damage, and inhibition of photosynthesis and respiration. The presence of a bromine atom in the this compound structure could potentially influence its reactivity and, consequently, its phytotoxic profile.

Table 2: Other In Vitro Biological Activities of Selected 1,4-Naphthoquinone Derivatives

| Biological Activity | Compound/Derivative | In Vitro Model | Mechanistic Insights | Reference |

| Neuroprotection | Various 1,4-naphthoquinones | Neuro-2a neuroblastoma cells (Paraquat and 6-OHDA-induced toxicity) | Suppression of oxidative stress, decreased ROS and nitric oxide, normalization of mitochondrial function. | nih.govnih.gov |

| Phytotoxicity | Juglone (5-hydroxy-1,4-naphthoquinone) | Various plant species | Generation of ROS, lipid peroxidation, inhibition of photosynthesis and respiration. |

Note: Direct experimental data for this compound is not available. The table presents findings for the broader class of 1,4-naphthoquinones to provide a general understanding of potential activities.

Derivatization and Structure Activity Relationship Sar Studies of 2 Methyl 3 Bromo 1,4 Naphthoquinone Analogues

Systematic Modification at the Naphthoquinone Core and Substituent Positions

Systematic modification of the 2-methyl-3-bromo-1,4-naphthoquinone scaffold has been a key strategy to explore its chemical space and develop analogues with improved biological profiles. Research has focused on altering substituents at various positions of the naphthoquinone core to elucidate structure-activity relationships (SAR).

One area of focus has been the modification of the side chain at the 3-position. For instance, novel 2-methyl-1,4-naphthoquinone derivatives have been synthesized with varying side-chain lengths at this position. Studies have shown that the length of this side chain can significantly impact the compound's bioactivity. For example, derivatives with C-14 and C-16 tails demonstrated higher in vitro bioactivity, leading to a greater synthesis of carboxylated osteocalcin (B1147995) in MG63 cells compared to menaquinone-4 (MK-4). However, further increasing the side chain length resulted in decreased bioactivity nih.gov.

The synthesis of homologated analogues, such as 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, has also been explored. In these compounds, the bromine at the 3-position is substituted with various n-alkylamino groups. Spectroscopic analysis of these derivatives, where the n-alkyl group ranges from methyl to butyl, has provided insights into their molecular structure and intramolecular hydrogen bonding researchgate.net.

Furthermore, the synthesis of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives has been undertaken to evaluate their anticancer activities. These studies have revealed that the nature of the substituent at the 2-amino position plays a crucial role in the cytotoxic activity of the compounds against various cancer cell lines elsevierpure.com. While this research focuses on a chloro-analogue, the principles of substituent effects at the C-2 and C-3 positions are highly relevant to the bromo-variant.

The following table summarizes the types of modifications made to the naphthoquinone core and the observed impact on activity:

| Position of Modification | Type of Modification | Observed Impact on Bioactivity | Reference |

| C3 | Variation of alkyl side-chain length | C-14 and C-16 tails showed the highest in vitro bioactivity. | nih.gov |

| C3 | Substitution with n-alkylamino groups | Provides insights into molecular structure and intramolecular interactions. | researchgate.net |

| C2/C3 | Introduction of substituted amino groups (in chloro-analogue) | The nature of the substituent significantly influences cytotoxic activity. | elsevierpure.com |

These systematic modifications provide a foundational understanding of the SAR of the this compound scaffold, guiding the design of more potent and selective analogues.

Influence of Halogenation (Bromine) on Chemical Reactivity and Biological Properties

The presence and nature of halogen substituents on the 1,4-naphthoquinone (B94277) scaffold have a profound impact on the chemical reactivity and biological properties of these molecules. The bromine atom at the C3 position of this compound is a key determinant of its activity.

Studies comparing halogenated and non-halogenated naphthoquinones have demonstrated that the introduction of a halogen can significantly enhance biological efficacy. For example, research on 2-bromo-1,4-naphthoquinone revealed that the bromine atom, being an electron-withdrawing group, increases the efficiency of hydrogen peroxide (H2O2) production through redox cycling compared to its methyl-substituted counterpart, menadione (B1676200) (2-methyl-1,4-naphthoquinone). Specifically, 2-bromo-1,4-naphthoquinone was found to be approximately 19-fold more efficient in H2O2 production researchgate.net. This enhanced pro-oxidative potential is a critical factor in the anticancer mechanisms of many quinone-based compounds.

The importance of halogenation at the C3 position is further underscored in studies of antifungal agents. A structure-activity relationship (SAR) study of halogen-substituted 1,4-naphthoquinones indicated that the replacement of the hydrogen at the 3-position with a chlorine atom is essential for potent antifungal activity against various fungal strains, including Candida albicans sciforum.net. While this study focused on chlorine, the similar electronic properties of bromine suggest that it would also contribute significantly to the biological activity.

The following table summarizes the influence of halogenation on the properties of 1,4-naphthoquinones based on related studies:

| Compound | Halogen and Position | Observed Effect | Reference |

| 2-bromo-1,4-naphthoquinone | Bromine at C2 | ~19-fold more efficient in H2O2 production compared to menadione. | researchgate.net |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Chlorine at C3 | Essential for potent antifungal activity. | sciforum.net |

These findings highlight the critical role of the bromine atom in this compound, influencing its redox properties and, consequently, its biological potential as an anticancer or antimicrobial agent. The electron-withdrawing nature of the halogen likely enhances the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack and redox cycling, which are key mechanisms of action for this class of compounds.

Design and Synthesis of Novel Hybrid Molecules Incorporating this compound Scaffolds

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity has emerged as a powerful approach in drug discovery. This method aims to develop novel compounds with improved efficacy, better selectivity, and the potential to overcome drug resistance. The this compound scaffold has been utilized as a building block in the design and synthesis of such hybrid molecules.

One approach involves the synthesis of hybrid compounds that link the 1,4-naphthoquinone moiety with other biologically active scaffolds. For instance, hybrids of 1,4-naphthoquinone and 8-hydroxyquinoline (B1678124) have been developed. The synthesis of these molecules can be achieved by reacting a bromo-substituted 1,4-naphthoquinone with a corresponding 8-hydroxyquinoline derivative nih.gov. The resulting hybrid molecules often exhibit enhanced biological activities compared to their individual components.

Another successful strategy has been the incorporation of a 1,2,3-triazole linker to connect the naphthoquinone core with other chemical entities. The triazole ring is a valuable component in medicinal chemistry due to its chemical stability and ability to form hydrogen bonds. Hybrid molecules containing a 1,4-naphthoquinone-1,2,3-triazole scaffold have been synthesized and evaluated for their biological properties mdpi.comrsc.org.

The design of these hybrid molecules often leverages the known biological activities of the constituent parts. For example, the 1,4-naphthoquinone core is a well-established pharmacophore with a wide range of biological activities, and by linking it to another active moiety, researchers can create multifunctional molecules that may target multiple biological pathways mdpi.com.

The following table provides examples of hybrid molecules incorporating a naphthoquinone scaffold:

| Hybrid Scaffold | Linked Moiety | Synthetic Approach | Potential Advantage | Reference |

| 1,4-Naphthoquinone | 8-Hydroxyquinoline | Reaction of bromo-naphthoquinone with hydroxyquinoline derivative. | Enhanced biological activity. | nih.gov |

| 1,4-Naphthoquinone | 1,2,3-Triazole | Click chemistry or other synthetic routes to form the triazole linker. | Improved physicochemical properties and biological activity. | mdpi.comrsc.org |

| 1,4-Naphthoquinone | Quinolinedione | Various synthetic strategies to combine the two scaffolds. | Development of novel antineoplastic agents. | mdpi.com |

The synthesis of these novel hybrid molecules represents a promising avenue for the development of new therapeutic agents based on the this compound structure.

Computational Approaches to SAR Prediction and Optimization

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in modern drug discovery for predicting the biological activity of novel compounds and optimizing lead structures. These approaches have been successfully applied to the study of 1,4-naphthoquinone analogues to elucidate the key structural features that govern their activity.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,4-naphthoquinone derivatives, QSAR models have been constructed to predict their anticancer activities against various cancer cell lines. These models have demonstrated good predictive performance and have highlighted the importance of several physicochemical descriptors in influencing the cytotoxic effects of these compounds nih.gov.

Key molecular descriptors that have been identified as significant in the QSAR models for 1,4-naphthoquinones include:

Polarizability: Properties like MATS3p and BELp8, which relate to the molecule's ability to have its electron cloud distorted by an electric field.

Van der Waals volume: Descriptors such as GATS5v, GATS6v, and Mor16v, which are related to the size and shape of the molecule.

Mass: The G1m descriptor, representing the molecular weight.

Electronegativity: The E1e descriptor, which reflects the atom's ability to attract electrons.

Dipole moment: Descriptors like Dipole and EEig15d, which indicate the polarity of the molecule.

These computational models can guide the rational design of new this compound analogues by predicting their activity before synthesis, thus saving time and resources. For example, a QSAR model could be used to predict how different substituents at the C2 or C3 positions would affect the anticancer potency of the molecule.

The following table summarizes the key aspects of computational approaches applied to naphthoquinone SAR studies:

| Computational Method | Application | Key Findings/Descriptors | Reference |

| QSAR Modeling | Predicting anticancer activity of 1,4-naphthoquinone derivatives. | Activity is influenced by polarizability, van der Waals volume, mass, electronegativity, and dipole moment. | nih.gov |

| QSAR Modeling | Guiding the design of new analogues with improved activity. | Allows for virtual screening and prioritization of compounds for synthesis. | nih.gov |

| Molecular Docking | Predicting the binding mode of compounds to biological targets. | Provides insights into the molecular interactions between the ligand and the protein. | nih.gov |

By integrating these computational approaches with experimental synthesis and biological evaluation, researchers can accelerate the development of optimized this compound analogues with enhanced therapeutic potential.

Advanced Applications and Future Research Directions of 2 Methyl 3 Bromo 1,4 Naphthoquinone

Development as Chemical Probes for Investigating Biological Mechanisms

The inherent reactivity and electrochemical properties of the 1,4-naphthoquinone (B94277) core make it an excellent scaffold for the design of chemical probes. The presence of the bromo and methyl groups in 2-methyl-3-bromo-1,4-naphthoquinone offers specific sites for modification, allowing for the fine-tuning of its properties to target and investigate various biological processes.

Naphthoquinone derivatives are recognized for their potential as molecular probes to study biological interactions. nih.gov The ability of the quinone moiety to undergo redox cycling can be harnessed to probe cellular redox environments. Furthermore, the bromo substituent provides a handle for introducing fluorescent tags or other reporter groups, enabling the visualization of biological events. nih.gov For instance, the development of fluorescent probes is crucial for bioimaging applications, allowing for the real-time observation of molecular processes within living cells. nih.govnih.gov While direct studies on this compound as a fluorescent probe are not extensively documented, the principles of probe design suggest its potential. By replacing the bromo group with a suitable fluorophore, it is conceivable to create probes for specific cellular targets.

The investigation of enzyme inhibition mechanisms is another area where this compound could serve as a valuable tool. The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes. By studying the kinetics and nature of this inhibition, researchers can gain insights into enzyme function and design more potent and selective inhibitors. The modification of the bromo and methyl groups can influence the compound's selectivity and affinity for different enzymes.

Potential in Supramolecular Chemistry and Material Science

The planar structure of the naphthoquinone ring system and the presence of the halogen atom in this compound make it a promising candidate for applications in supramolecular chemistry and material science. These features facilitate non-covalent interactions, such as π-π stacking and halogen bonding, which are fundamental to the construction of ordered supramolecular assemblies.

Research on homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone has provided insights into the diverse noncovalent interactions that can govern their solid-state structures. researchgate.net X-ray diffraction studies have revealed the presence of hydrogen bonding, π-π stacking, and Br-π interactions, leading to the formation of polymeric chains in the crystalline state. researchgate.net This capacity for self-assembly is a critical attribute for the development of new materials with tailored properties.

The field of crystal engineering can leverage these interactions to design and construct novel crystalline architectures with specific functionalities. The ability of this compound derivatives to form ordered structures opens up possibilities for their use in functional materials. For example, recent research has highlighted the potential of indole-fused nitrogen heterocycles derived from naphthoquinones as solid-state fluorescent materials. mdpi.com The incorporation of the bromo-naphthoquinone moiety could influence the photophysical properties of such materials.

Methodological Advancements in Naphthoquinone Research and Synthesis

The synthesis of this compound and its derivatives is a key area of research, with ongoing efforts to develop more efficient, selective, and environmentally benign methods. A variety of synthetic strategies have been explored, starting from different precursors and employing diverse catalytic systems.

One common precursor for the synthesis of halogenated naphthoquinones is 2-hydroxy-1,4-naphthoquinone, also known as Lawsone. researchgate.net Recent reviews have detailed the synthetic developments starting from Lawsone to produce a wide array of derivatives. researchgate.net The synthesis of this compound can be envisioned through the bromination of 2-methyl-1,4-naphthoquinone (menadione) or through substitution reactions on 2,3-dibromo-1,4-naphthoquinone (B88232). researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools for the synthesis of complex naphthoquinone derivatives. nih.gov These methods allow for the introduction of various aryl or alkyl groups at the brominated position, offering a versatile platform for creating libraries of compounds with diverse functionalities. Electrochemical methods also present a promising avenue for the synthesis of naphthoquinone derivatives, often providing milder reaction conditions and unique selectivities. researchgate.net

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Substitution on Dihalogenated Naphthoquinones | 2,3-Dibromo-1,4-naphthoquinone | Amines, Thiols | Direct introduction of functional groups. | Potential for multiple substitutions, regioselectivity control. | researchgate.net |

| Electrophilic Halogenation | 2-Methyl-1,4-naphthoquinone (Menadione) | Bromine, N-Bromosuccinimide | Direct halogenation of the naphthoquinone core. | Control of regioselectivity and over-halogenation. | sigmaaldrich.com |

| Palladium-Catalyzed Cross-Coupling | This compound | Boronic acids, Pd catalysts (e.g., Pd(PPh3)4) | High versatility for creating C-C bonds. | Catalyst sensitivity, cost of palladium. | nih.govacs.org |

| Synthesis from Lawsone | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Halogenating agents, alkylating agents | Readily available starting material, versatile platform. | Multi-step sequences may be required. | researchgate.net |

| Electrochemical Synthesis | 2-Methyl-1,4-naphthoquinone | Electrochemical cell, supporting electrolyte | Mild conditions, potential for unique reactivity. | Specialized equipment required. | researchgate.net |

Emerging Research Areas and Unexplored Reactivity of Halogenated Naphthoquinones

The field of halogenated naphthoquinones is continually evolving, with new research areas and unexplored reactivity patterns emerging. The unique electronic properties conferred by the halogen substituent open up avenues for novel chemical transformations and applications.

One emerging area is the use of halogenated naphthoquinones in the synthesis of complex heterocyclic systems. The reaction of these compounds with various nucleophiles can lead to the formation of fused-ring systems with potential biological activities. For example, the synthesis of indole-fused naphthoquinones has been reported, highlighting the utility of halogenated precursors in constructing these valuable scaffolds. mdpi.com

The palladium-catalyzed reactions of bromo-naphthoquinones represent a frontier with significant untapped potential. acs.org While Suzuki couplings are well-established, other palladium-catalyzed transformations, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, could be further explored to expand the chemical space of accessible derivatives. The development of novel catalytic systems that can operate under milder conditions and with higher efficiency is an ongoing pursuit.

Furthermore, the photochemical reactivity of this compound remains a relatively unexplored domain. The interaction of the compound with light could lead to the generation of reactive intermediates with unique chemical properties, paving the way for novel synthetic methodologies and applications in photochemistry and materials science. The study of its radical reactions and the potential to act as a precursor for organometallic complexes are other areas ripe for investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-3-bromo-1,4-naphthoquinone?